ATPase Inhibition Potency Comparison
Werner syndrome RecQ helicase-IN-2 demonstrates a WRN ATPase IC50 of 100 nM as reported in patent WO2022249060 . This places the compound in an intermediate potency tier within the WRN inhibitor landscape. For context, the clinical-stage allosteric inhibitor HRO761 exhibits ATP binding IC50 values ranging from 9 nM to 100 nM depending on assay conditions [1], while the covalent allosteric inhibitor VVD-133214 shows a helicase unwinding IC50 of 130 nM [2]. Earlier tool compounds such as NSC 19630 exhibit markedly weaker activity with a WRN helicase IC50 of 20 μM , and NSC 617145 displays a helicase IC50 of 230 nM . Thus, Werner syndrome RecQ helicase-IN-2 offers approximately 200-fold improved potency relative to micromolar tool compounds and operates within the nanomolar range characteristic of advanced WRN inhibitors.
| Evidence Dimension | WRN ATPase / Helicase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM (WRN ATPase assay) |
| Comparator Or Baseline | HRO761: 9-100 nM (ATP binding/ATPase); VVD-133214: 130 nM (helicase unwinding); NSC 19630: 20,000 nM (helicase); NSC 617145: 230 nM (helicase) |
| Quantified Difference | ~200-fold more potent than NSC 19630; comparable nanomolar range to clinical-stage inhibitors; ~2.3-fold more potent than NSC 617145 in nominal IC50 |
| Conditions | WRN ATPase assay (target compound); varied ATPase, ATP binding, and helicase unwinding assays (comparators) |
Why This Matters
Potency tiering guides selection: 100 nM ATPase inhibition provides sufficient activity for cellular studies without the logistical complexity or regulatory restrictions associated with clinical-stage compounds.
- [1] Chemical Probes Portal. HRO761 Probe Report. ATPase IC50 = 100 nM; ATP binding IC50 = 9 nM. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. VVD-133214 Ligand Page. Helicase unwinding IC50 = 130 nM. View Source
